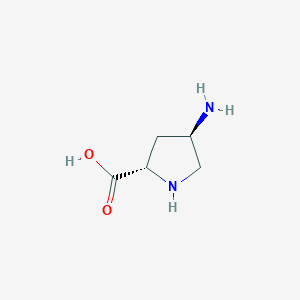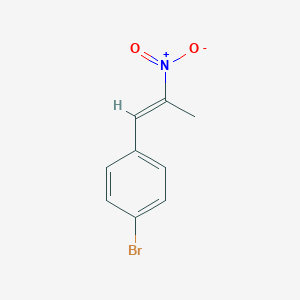![molecular formula C7H14O6 B156162 (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol CAS No. 1824-88-0](/img/structure/B156162.png)
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol, also known as D-mannitol, is a naturally occurring sugar alcohol that is widely used in the pharmaceutical, food, and cosmetic industries. It is a white, crystalline powder that is odorless and has a sweet taste.
Mecanismo De Acción
The mechanism of action of (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol is not fully understood. However, it is believed to exert its effects by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Efectos Bioquímicos Y Fisiológicos
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol has been shown to have several biochemical and physiological effects. It has been shown to reduce blood glucose levels and improve insulin sensitivity in diabetic patients. It has also been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol has been shown to have a protective effect on the kidneys, liver, and brain, making it a potential therapeutic agent for various diseases, including renal failure, liver disease, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol has several advantages for lab experiments. It is non-toxic and has a low molecular weight, making it easy to handle and administer. It is also readily available and relatively inexpensive. However, (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol has some limitations. It has a short half-life, which limits its effectiveness as a therapeutic agent. It is also not very soluble in water, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol. One area of research is the development of new formulations and delivery systems to improve its effectiveness as a therapeutic agent. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol and its effects on various biological systems.
Aplicaciones Científicas De Investigación
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol has a wide range of scientific research applications. It is commonly used as a cryoprotectant in the preservation of biological samples, such as cells, tissues, and organs. It is also used as a stabilizer in protein formulations and as an excipient in drug delivery systems. (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases, including diabetes, cancer, and Alzheimer's disease.
Propiedades
Número CAS |
1824-88-0 |
|---|---|
Nombre del producto |
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol |
Fórmula molecular |
C7H14O6 |
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3/t3-,4-,5-,6-,7+/m1/s1 |
Clave InChI |
ZSQBOIUCEISYSW-GKHCUFPYSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O |
SMILES |
COC1C(C(C(O1)C(CO)O)O)O |
SMILES canónico |
COC1C(C(C(O1)C(CO)O)O)O |
Sinónimos |
1-O-methylglucose alpha-methyl-D-glucopyranoside alpha-methyl-D-glucoside alpha-methylglucose alpha-methylglucoside alphaMG beta-methyl-D-glucoside beta-methylglucoside D-glucoside, methyl methyl alpha-D-glucopyranoside methyl alpha-D-glucoside methyl beta-D-glucopyranoside methyl D-glucopyranoside methyl D-glucoside methyl glucose methyl-alpha-D-glucoside methyl-alpha-glucopyranoside methyl-D-glucoside methylglucoside methylglucoside, (alpha-D)-isomer methylglucoside, (beta-D)-isomer methylglucoside, 13C-labeled methylglucoside, 13C-labeled, (beta-D)-isomer methylglucoside, 2H-labeled, (beta-D)-isomer methylglucoside, 5-(17)O-labeled methylglucoside, 6-(13)C-labeled methylglucoside, 6-(17)O-labeled, (alpha-L)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



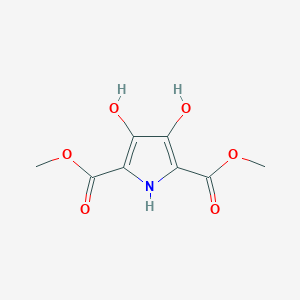
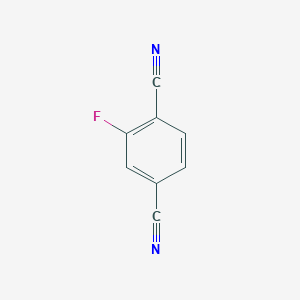
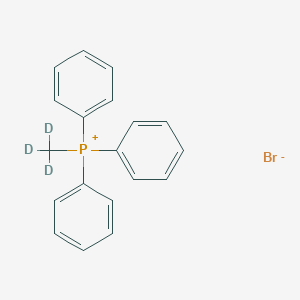
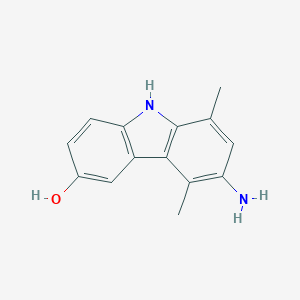
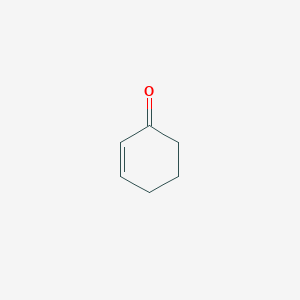
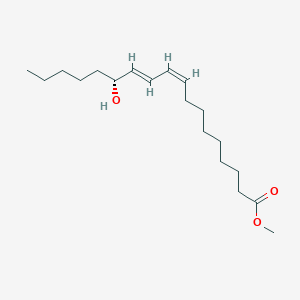
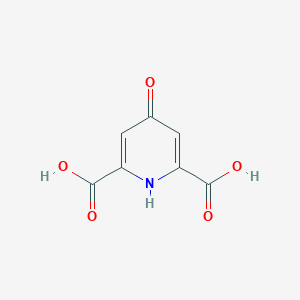
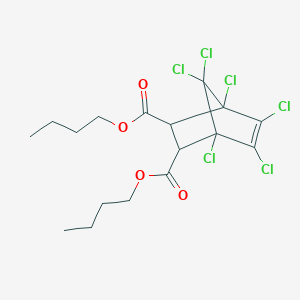
![4-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B156095.png)
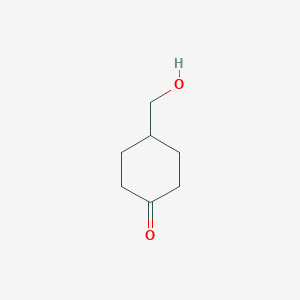
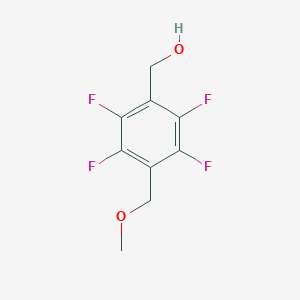
![Bicyclo[3.1.0]hexan-3-ol](/img/structure/B156100.png)
